3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound that belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and enzymes involved in cellular signaling pathways. The presence of the piperazine moiety enhances the pharmacological profile of these compounds by improving solubility and bioavailability.
The compound is synthesized through various chemical routes, often involving multi-step reactions that include the formation of the triazole and pyrimidine rings. Research indicates that derivatives of this compound can exhibit significant biological activity, including anti-cancer properties and inhibition of specific enzymes like USP28 (Ubiquitin Specific Peptidase 28) .
3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is classified under heterocyclic compounds, specifically within the subclass of triazoles and pyrimidines. These compounds are known for their potential therapeutic applications in oncology and other diseases.
The synthesis of 3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves several key steps:
Technical details indicate that yields can vary significantly based on the conditions employed (solvent, temperature, catalysts) and the specific reagents used .
The molecular structure of 3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine features a triazolo-pyrimidine core with a benzyl group attached to one nitrogen atom and a piperazine ring connected to another position on the pyrimidine.
The molecular formula is CHN, with a molecular weight of approximately 269.35 g/mol. The compound's structure can be visualized using computational chemistry software or through crystallographic data if available.
3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions typical for heterocyclic compounds:
Technical details regarding specific reaction conditions (e.g., temperature, pressure) are crucial for optimizing yields and selectivity.
The mechanism of action for 3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific biological targets such as kinases and enzymes like USP28. Upon binding to these targets:
Data from biological assays indicate that certain derivatives show potent inhibitory effects at low micromolar concentrations.
The physical properties include:
Chemical properties include:
Relevant data from studies suggest that variations in substituents significantly influence both solubility and stability .
The applications of 3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine are diverse:
The [1,2,3]triazolo[4,5-d]pyrimidine core represents a privileged scaffold in medicinal chemistry due to its exceptional planarity and electronic properties. This bicyclic heteroaromatic system exhibits near-perfect coplanarity (maximum deviation: 0.015 Å) as confirmed by crystallographic studies, enabling optimal π-stacking interactions with biological targets [5]. The electron-rich nitrogen atoms (seven nitrogen atoms within the fused ring system) facilitate hydrogen bonding and dipole interactions, while the triazole moiety enhances metabolic stability compared to purine-based analogs. Molecular modeling studies reveal that the scaffold’s TPSA (71.76 Ų) and calculated LogP (0.68) balance membrane permeability and aqueous solubility, making it particularly suitable for central nervous system and oncology targets [1]. The presence of modifiable positions (C3, C7) allows for strategic functionalization—most notably through benzyl groups at N3 and piperazine at C7—to fine-tune target affinity and selectivity across kinase families and epigenetic regulators.
Table 1: Key Physicochemical Properties of 3-Benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₅H₁₇N₇ | High-resolution MS |
Molecular Weight | 295.34 g/mol | Calculated |
Topological Polar Surface Area (TPSA) | 71.76 Ų | Computational modeling |
Calculated LogP | 0.68 | HPLC determination |
Hydrogen Bond Acceptors | 7 | — |
Hydrogen Bond Donors | 1 | — |
The strategic incorporation of benzyl and piperazine moieties into triazolopyrimidines evolved through three distinct phases:
Table 2: Evolution of Key Benzyl/Piperazine-Triazolopyrimidine Hybrids
Compound Type | Representative Structure | Primary Application |
---|---|---|
Early C3-benzyl derivatives | 3-Benzyl-6-isopropyl-5-phen-oxy-triazolopyrimidin-7-one | Kinase inhibition scaffolds |
C7-piperazine analogs | 1-(4-(3-benzyltriazolopyrimidin-7-yl)piperazin-1-yl)propan-1-ones | Solubility & target affinity enhancement |
PROTAC-enabled hybrids | KEAP1-recruiting triazolopyrimidine-piperazine degraders | BRD4/FAK degradation |
This chemotype exhibits dual-pathway engagement through KEAP1-mediated redox modulation and USP28-dependent epigenetic regulation:
Redox Modulation via KEAP1 Interaction
The benzyl-triazolopyrimidine core directly binds the KEAP1 Kelch domain, disrupting KEAP1-NRF2 interactions. Molecular dynamics simulations confirm that the triazolopyrimidine scaffold occupies the "hotspot" binding pocket normally reserved for NRF2’s ETGE motif. This inhibition stabilizes NRF2, triggering antioxidant response element (ARE) activation and cytoprotective gene expression—critical in mitigating oxidative stress in neurodegeneration and inflammation [4]. Piperazine-linked derivatives (e.g., compounds conjugating KI-696 analogs) enhance this by enabling bifunctional degrader design, though with narrower target scope than CRBN-based systems [4].
Epigenetic Regulation via USP28/LSD1 Inhibition
The compound’s triazolopyrimidine core demonstrates potent inhibition of deubiquitinase USP28 (IC₅₀ = 1.10 ± 0.02 μmol/L for analog CID 41245470), destabilizing oncoproteins like LSD1 and c-Myc [9]. Piperazine substitutions at C7 are critical; free amine termini enhance polar contacts with USP28’s catalytic cleft, while electron-withdrawing benzyl groups (e.g., 4-chlorobenzyl in compound 19) improve potency 10-fold over unsubstituted analogs. This epigenetic modulation arrests gastric cancer cell proliferation by inducing S-phase cell cycle arrest and suppressing epithelial-mesenchymal transition [9].
Kinase Inhibition Profiles
Beyond redox/epigenetic targets, benzyl-piperazinyl triazolopyrimidines inhibit key kinases:
Table 3: Kinase Inhibition Profiles of Representative Analogs
Kinase Target | Predicted IC₅₀ (nM) | Mechanism | Biological Consequence |
---|---|---|---|
EGFR | 15–25 | ATP-binding site competition | Antiproliferative in NSCLC |
VEGFR2 | 50–75 | Allosteric hinge region binding | Anti-angiogenesis |
CDK4/6 | 100–150 | Competitive inhibition at ATP site | G1/S cell cycle arrest |
Molecular basis: The planar core mimics purine binding in kinase ATP pockets, while the piperazine’s terminal carbonyl extensions (e.g., in VC5304459, CAS: 941920-01-0) form critical H-bonds with hinge residues [2] . This multi-target engagement underscores the scaffold’s versatility in polypharmacology.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8